molecular formula C27H20N4O B157938 Pyrinoline CAS No. 1740-22-3

Pyrinoline

Cat. No. B157938
CAS RN: 1740-22-3
M. Wt: 416.5 g/mol
InChI Key: NCZXKYCNHGRFHE-UHFFFAOYSA-N
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Description

Pyrinoline, also known as Hydroxylysylpyridinoline, is a fluorescent cross-linking compound of collagen fibers . Crosslinks in collagen and elastin are derived from lysyl and hydroxylysyl residues, a process catalyzed by lysyl oxidase . It is reported to be present in collagen of bone and cartilage, but is absent in collagen of skin .


Synthesis Analysis

The synthesis of Pyrinoline involves the degradation of bone collagen . This process has attracted attention for its use as biochemical markers of bone resorption . The review focuses on the chemical structure, biosynthesis, and synthesis of free and glycosylated Pyrinoline .


Molecular Structure Analysis

The molecular formula of Pyrinoline is C18H28N4O8 . Its average mass is 428.437 Da and its monoisotopic mass is 428.190704 Da .


Chemical Reactions Analysis

Pyrinoline is involved in the cross-linking of collagen fibers . This process is catalyzed by lysyl oxidase . The cross-links are derived from lysyl and hydroxylysyl residues .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrinoline are influenced by its chemical structure . For example, its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Pyrinoline in Immunology

Pyridostigmine bromide (PYR), a drug related to Pyrinoline, has been studied for its effects on immune function. In a study on mice, PYR at certain doses was found to suppress humoral antibody responses without altering spleen and thymus weight or splenic cellularity. This highlights PYR's selective suppression of certain immune responses (Peden-Adams et al., 2004).

Neurological Effects

PYR's impact on neurological function has been investigated, especially in the context of stress and neurotoxic agents. A study showed that physical stress or exposure to neurotoxic agents can affect PYR-induced toxicity in rats. This suggests that PYR's effects on the nervous system may be influenced by external stressors or other neurotoxic compounds (Shaikh et al., 2003).

Role in Bone Metabolism

Pyrinoline and its derivatives, such as pyridinoline (Pyr) and deoxypyridinoline (Dpyr), have been used as biochemical markers of bone resorption. A study focused on improving the assay performance for these compounds to optimize their use in clinical studies related to bone health (Colwell et al., 1993).

Pyrinoline in Pharmaceutical Development

Research into the synthesis and biological applications of pyrinoline derivatives has significant implications in pharmaceuticals and agriculture. These compounds have been explored for their potential in creating drugs for various diseases and as ingredients in products like herbicides and insecticides (Ali, 2012).

Chemotherapy and Cancer Research

Pyrinoline-related compounds, such as pyridinium salts, have been extensively studied for their roles in chemotherapy and cancer research. They are known for their diverse applications including their use as anti-microbial, anti-cancer, and anti-malarial agents, as well as their relevance in material science and biological research (Sowmiah et al., 2018).

properties

IUPAC Name

[3-(dipyridin-2-ylmethylidene)cyclopenta-1,4-dien-1-yl]-dipyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O/c32-27(24-11-3-7-17-30-24,25-12-4-8-18-31-25)21-14-13-20(19-21)26(22-9-1-5-15-28-22)23-10-2-6-16-29-23/h1-19,32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZXKYCNHGRFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=C2C=CC(=C2)C(C3=CC=CC=N3)(C4=CC=CC=N4)O)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169742
Record name Pyrinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrinoline

CAS RN

1740-22-3
Record name α-[3-(Di-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-α-2-pyridinyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1740-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrinoline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14PEC3LEVH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
S Thamer, JC Buckey - Aerospace Medicine and Human …, 2022 - ingentaconnect.com
INTRODUCTION: Microgravity exposure unloads the skeleton. This increases urinary calcium excretion, which reflects both increased bone loss and kidney stone formation risk. We …
Number of citations: 1 www.ingentaconnect.com
KM Prestwood - Techniques in Orthopaedics, 2003 - journals.lww.com
… Type I collagen molecules in bone matrix are linked by pyrinoline and deoxypyridinoline crosslinks in the region of N-and C-telopeptides. The urine crosslinked peptides that originate …
Number of citations: 4 journals.lww.com
S Shetty, N Kapoor, JD Bondu, N Thomas… - Indian journal of …, 2016 - ncbi.nlm.nih.gov
Bone is a dynamic tissue which undergoes constant remodeling throughout the life span. Bone turnover is balanced with coupling of bone formation and resorption at various rates …
Number of citations: 333 www.ncbi.nlm.nih.gov
IT James, AJ Walne, D Perrett - Analytical biochemistry, 1996 - Elsevier
An automated solid-phase extraction procedure for free and total pyridinium crosslinks in urine, with on-line HPLC analysis, is described. The pyridinium crosslinks either following …
Number of citations: 15 www.sciencedirect.com
JM de Campos, AJ Prati, FR Cirano… - Journal of oral and …, 2015 - Elsevier
Purpose Previous animal studies have shown the negative impact of smoking on bone-to-implant contact, and in humans, a decrease in bone density and implant survival over time. …
Number of citations: 36 www.sciencedirect.com
CAS Bergström, U Norinder, K Luthman… - Journal of chemical …, 2003 - ACS Publications
The aim of the study was to investigate whether easily and rapidly calculated 2D and 3D molecular descriptors could predict the melting point of drug-like compounds, to allow a melting …
Number of citations: 125 pubs.acs.org
T Miki, H Yoshida, A Shioi, S Jono, M Yoshino… - Journal of Bone and …, 1993 - Springer
We investigated the changes of natural type of interferon-α (IFNα) on calcium and bone metabolism in patients with chronic hepatitis C. Natural IFNα was injected intramuscularly at …
Number of citations: 15 link.springer.com
EJ Schoon, BG Geerling… - Alimentary …, 2001 - Wiley Online Library
… Markers of bone resorption are: urinary hydroxyproline and hydroxylisine glycosides; urinary pyrinoline and deoxypyriniline; and serum tartrate-resistant alkaline phosphatase and …
Number of citations: 43 onlinelibrary.wiley.com
JL Harvey, GP Larrick - Clinical Pharmacology & Therapeutics, 1965 - Wiley Online Library
Since 1959, when amphetamine inhalers were classed as prescription drugs, inhalers containing methamphetamine have come to be abused and misused by individuals to obtain an …
Number of citations: 0 ascpt.onlinelibrary.wiley.com
A Habibi-Yangjeh, E Pourbasheer… - Bulletin-Korean …, 2008 - academia.edu
Principal component-genetic algorithm-multiparameter linear regression (PC-GA-MLR) and principal component-genetic algorithm-artificial neural network (PC-GA-ANN) models were …
Number of citations: 63 www.academia.edu

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